molecular formula C17H26N2 B8718150 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane

6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane

Cat. No. B8718150
M. Wt: 258.4 g/mol
InChI Key: WQRASDKXLMNYOQ-UHFFFAOYSA-N
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Patent
US09133181B2

Procedure details

1-Benzyl-5-isopropyl-2,2-dimethyl-piperazine was synthesized in analogy to 6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decane starting from 3-methyl-butane-1,2-diamine and acetone cyanohydrin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](N1CC(C)(C)NCC21CCCC2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:20][CH:21]([CH3:26])[CH:22]([NH2:25])[CH2:23][NH2:24].[CH3:27][C:28]([CH3:32])(O)[C:29]#N>>[CH2:1]([N:24]1[CH2:23][CH:22]([CH:21]([CH3:26])[CH3:20])[NH:25][CH2:27][C:28]1([CH3:32])[CH3:29])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2(CCCC2)CNC(C1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(CN)N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CNC(C1)C(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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